calcium;2-octadecoxycarbonylbenzoate

Description

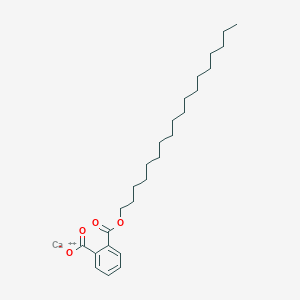

Calcium 2-octadecoxycarbonylbenzoate is a coordination compound where calcium ions are bound to two 2-octadecoxycarbonylbenzoate ligands. The octadecoxy (C₁₈) alkyl chain in the ligand structure imparts significant hydrophobicity, influencing solubility and stability.

Key structural features include:

- Metal center: Calcium (Ca²⁺), a divalent cation with moderate charge density.

- Ligand: 2-octadecoxycarbonylbenzoate, featuring a benzoate backbone modified with a long alkyl chain (C₁₈).

- Molecular formula: Likely C₄₄H₆₆CaO₈ (inferred from analogs like cadmium derivatives in and ).

Properties

CAS No. |

84681-97-0 |

|---|---|

Molecular Formula |

C26H41CaO4+ |

Molecular Weight |

457.7 g/mol |

IUPAC Name |

calcium;2-octadecoxycarbonylbenzoate |

InChI |

InChI=1S/C26H42O4.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-30-26(29)24-21-18-17-20-23(24)25(27)28;/h17-18,20-21H,2-16,19,22H2,1H3,(H,27,28);/q;+2/p-1 |

InChI Key |

OOSZECFMUSHKML-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;2-octadecoxycarbonylbenzoate typically involves the reaction of calcium salts with 2-octadecoxycarbonylbenzoic acid. One common method is to dissolve calcium chloride in water and then add 2-octadecoxycarbonylbenzoic acid dissolved in an organic solvent such as ethanol. The reaction mixture is stirred and heated to facilitate the formation of the calcium salt. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Calcium;2-octadecoxycarbonylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.

Scientific Research Applications

Calcium;2-octadecoxycarbonylbenzoate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a calcium ion source.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of medical formulations.

Industry: The compound is used in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of calcium;2-octadecoxycarbonylbenzoate involves its interaction with cellular components and molecular targets. The calcium ion plays a crucial role in various physiological processes, including signal transduction, muscle contraction, and enzyme activation. The 2-octadecoxycarbonylbenzoate anion may interact with specific proteins and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Cadmium-Based Analogs

Cadmium(2+);2-octoxycarbonylbenzoate (C₃₂H₄₂CdO₈, CAS 94275-94-2) and cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate (C₃₂H₄₂CdO₈, CAS 94247-16-2) share structural similarities with calcium 2-octadecoxycarbonylbenzoate but differ in metal centers and alkyl chain lengths.

| Property | Calcium 2-Octadecoxycarbonylbenzoate | Cadmium(2+);2-octoxycarbonylbenzoate | Cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate |

|---|---|---|---|

| Metal ion | Ca²⁺ | Cd²⁺ | Cd²⁺ |

| Alkyl chain length | C₁₈ | C₈ | C₇ (branched) |

| Molecular weight (g/mol) | ~730 (estimated) | 667.1 | 667.1 |

| Applications | Potential in hydrophobic coatings, drug delivery | Luminescent materials, catalysts | Industrial catalysts, sensors |

Key Differences :

- Toxicity : Calcium compounds are generally less toxic than cadmium analogs, making them preferable for biomedical applications.

Other Calcium Benzoate Derivatives

Calcium 2-[[[4-[[[[(oxidomethyl)amino]carbonyl]amino]sulfonyl]phenyl]amino]carbonyl]benzoate (C₁₆H₁₃CaN₃O₇S, CAS 97259-91-1) differs significantly due to its sulfonyl and urea functional groups.

Key Differences :

- Solubility : The sulfonylurea derivative has higher water solubility due to polar functional groups, whereas the octadecoxycarbonyl analog is more lipid-soluble.

- Biological interactions: Sulfonylurea groups enable hydrogen bonding, enhancing receptor targeting compared to the nonpolar C₁₈ chain .

Calcium Oxalate (Historical Context)

Calcium oxalate (CaC₂O₄), a simple salt, contrasts with the complex carboxylate structure of calcium 2-octadecoxycarbonylbenzoate.

Key Differences :

- Synthesis : Calcium oxalate forms via straightforward precipitation, while the benzoate derivative requires ligand coordination.

- Reactivity : The benzoate derivative’s alkyl chain allows functionalization for tailored applications, unlike inert calcium oxalate .

Biological Activity

Calcium;2-octadecoxycarbonylbenzoate is a calcium salt of 2-octadecoxycarbonylbenzoic acid. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- CAS Number : 84681-97-0

- Molecular Formula : C26H41CaO4

- Molecular Weight : 457.7 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Ca+2]

The compound features a long hydrophobic tail (octadecoxy) attached to a benzoate moiety, which is believed to influence its interaction with biological membranes and cellular components.

The biological activity of this compound primarily involves its role as a calcium ion source and its interactions with various cellular targets:

- Calcium Signaling : Calcium ions are crucial for numerous physiological processes, including muscle contraction, neurotransmitter release, and cellular signaling pathways. The presence of calcium in this compound allows it to participate in these processes by modulating intracellular calcium levels.

- Interaction with Cellular Components : The 2-octadecoxycarbonylbenzoate anion may interact with specific proteins and receptors within cells, potentially influencing their activity and affecting cellular pathways such as apoptosis, proliferation, and differentiation.

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : There is evidence that this compound can modulate inflammatory responses, which could have implications for treating inflammatory diseases.

- Drug Delivery Systems : The compound's unique structure allows it to be explored as a carrier for drug delivery, particularly for hydrophobic drugs that require a suitable vehicle for effective delivery into cells.

Case Studies

Several case studies have investigated the biological activity of this compound:

- Cell Culture Studies : In vitro studies using human epithelial cells demonstrated that treatment with this compound resulted in increased calcium influx and enhanced cell viability under oxidative stress conditions. This suggests its potential as a protective agent against cellular damage.

- Animal Models : In vivo studies on animal models have shown that administration of this compound can lead to reduced inflammation markers in tissues subjected to injury. This indicates its potential therapeutic applications in conditions like arthritis or other inflammatory diseases.

- Pharmacokinetics Research : Research into the pharmacokinetics of this compound has indicated favorable absorption characteristics when administered orally, making it a candidate for further development in therapeutic formulations.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Primary Use | Unique Features |

|---|---|---|

| Calcium Carbonate | Dietary supplement | Commonly used for calcium supplementation |

| Calcium Gluconate | Medical treatment | Used for treating calcium deficiencies |

| Calcium Oxalate | Biomineralization studies | Found in plants; studied for its role in plants |

| This compound | Potential drug delivery system | Unique structure allows interaction with membranes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.